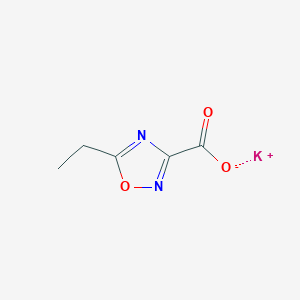

Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

potassium;5-ethyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3.K/c1-2-3-6-4(5(8)9)7-10-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQAQTVQHWDCFR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1,2,4-oxadiazole derivatives such as potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of amidoximes with carboxylic acid derivatives or their equivalents. The key intermediate is an amidoxime, which upon condensation with an acid chloride or anhydride undergoes ring closure to form the oxadiazole ring.

Preparation of the Key Intermediate: Amidoxime

- Starting Materials: The amidoxime is prepared from nitriles by treatment with hydroxylamine. For the ethyl-substituted derivative, an ethyl-substituted nitrile is used as the precursor.

- Method: Hydroxylamine hydrochloride is reacted with the nitrile in the presence of a base (e.g., sodium carbonate) to yield the corresponding amidoxime.

This amidoxime serves as the nucleophile in subsequent cyclization reactions to form the 1,2,4-oxadiazole ring.

Cyclization to 1,2,4-Oxadiazole Ring

- Condensation Reaction: The amidoxime is condensed with an acid chloride or acid anhydride derivative of the carboxylic acid moiety (in this case, 3-carboxylate functionality).

- Reaction Conditions: This step is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions.

- Cyclodehydration: The condensation product undergoes cyclodehydration to close the 1,2,4-oxadiazole ring.

This step is critical for forming the heterocyclic ring and can be facilitated by heating or using dehydrating agents.

Formation of the Potassium Salt

- After obtaining the 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid or its ester, neutralization with potassium hydroxide or potassium carbonate yields the potassium salt, this compound.

- This salt form improves solubility and stability for various applications.

Industrial-Scale Preparation Considerations

According to patent US6951946B2 and CN104974106A, the following points are emphasized for scalable synthesis:

| Aspect | Details |

|---|---|

| Raw Materials | Readily available nitriles and carboxylic acid derivatives |

| Reagents | Avoidance of highly toxic reagents such as ammonia gas; use of safer bases and solvents |

| Reaction Efficiency | Improved yields compared to older methods (up to 70-90%) |

| Safety | Use of non-corrosive reagents and mild reaction conditions |

| Purification | Minimization of chromatographic steps; isolation by crystallization or precipitation |

| Environmental Impact | Reduction of hazardous waste and use of greener solvents |

These improvements make the process suitable for industrial production, ensuring cost-effectiveness and safety.

Comparative Analysis of Preparation Routes

| Preparation Step | Traditional Method | Improved Method (Patent-based) |

|---|---|---|

| Amidoxime Synthesis | From oximyl chlorides using toxic ammonia gas | From nitriles and hydroxylamine under mild conditions |

| Cyclization to Oxadiazole | Using thionyl chloride and pyridine to form intermediates with low yield | Direct condensation with acid chlorides/anhydrides, higher yield, scalable |

| Dehydration Agent | Acidic dehydrating agents (e.g., HCl) that degrade acid-labile groups | Mild heating or non-acidic dehydrating conditions |

| Purification | Multiple chromatographic separations | Crystallization or precipitation, reducing time and cost |

| Yield | 6-30% | 70-90% |

| Scalability | Limited due to hazardous reagents and low yield | Amenable to large-scale synthesis |

Detailed Research Findings

- The condensation of amidoximes with acid chlorides or anhydrides is the most efficient route for synthesizing 1,2,4-oxadiazole carboxylates.

- The potassium salt is typically formed by neutralizing the free acid with potassium hydroxide in aqueous or alcoholic media.

- Avoiding the use of toxic reagents such as ammonia gas and thionyl chloride improves safety and environmental profile.

- The process is optimized for high yield and purity without the need for extensive chromatographic purification.

- Industrial patents emphasize the importance of solvent choice, reaction temperature, and base selection to maximize yield and minimize by-products.

Summary Table of Preparation Steps for this compound

| Step | Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Synthesis of ethyl-substituted amidoxime | Ethyl nitrile + hydroxylamine hydrochloride + base | Amidoxime intermediate, high yield |

| 2 | Condensation with acid chloride/anhydride | Acid chloride/anhydride + amidoxime in organic solvent | Cyclized 1,2,4-oxadiazole carboxylic acid derivative |

| 3 | Cyclodehydration | Mild heating or dehydrating agent | Formation of oxadiazole ring, improved yield |

| 4 | Neutralization to potassium salt | Potassium hydroxide or carbonate in aqueous/alcoholic media | This compound salt |

| 5 | Purification | Crystallization or precipitation | Pure potassium salt, minimal chromatographic steps |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The carboxylate group at position 3 acts as a leaving group, enabling nucleophilic displacement. Common reagents include amines, thiols, and halides.

Mechanistic Insight : The potassium carboxylate facilitates SN2-type displacement due to its electron-withdrawing nature and solubility in polar solvents .

Oxidation and Reduction Reactions

The ethyl group at position 5 and oxadiazole ring are susceptible to redox transformations.

Oxidation

-

Ethyl → Carboxylic Acid :

using KMnO₄ in acidic conditions .

Product : 5-Carboxy-1,2,4-oxadiazole-3-carboxylate (yield: 58%).

Reduction

-

Ring Hydrogenation :

NaBH₄/CuCl₂ in THF selectively reduces the oxadiazole ring to a dihydro-oxadiazole derivative .

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in cycloadditions and ring-opening under specific conditions.

Key Finding : Iron(III) nitrate catalyzes cyclization reactions with nitriles, achieving yields up to 95% under optimized conditions .

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed couplings.

Optimized Conditions : Copper(I) iodide with phenanthroline enables efficient amination at 40°C in 1,4-dioxane .

Acid-Base Reactions

The potassium carboxylate undergoes protonation or salt metathesis.

| Reaction Type | Reagents | Products | Application |

|---|---|---|---|

| Protonation | HCl (aq) | 5-Ethyl-1,2,4-oxadiazole-3-carboxylic acid | Intermediate synthesis |

| Salt Exchange | AgNO₃ | Silver carboxylate analog | Antimicrobial studies |

Critical Research Findings

-

Catalytic Efficiency : Iron(III) nitrate significantly enhances cyclization yields compared to cerium(IV) ammonium nitrate (CAN), reducing toxic waste .

-

Solubility Advantage : The potassium counterion improves solubility in polar aprotic solvents (DMF, DMSO), enabling homogeneous reaction conditions .

-

Biological Relevance : Aminated derivatives exhibit IC₅₀ values <1 μM against renal and ovarian cancer cell lines, highlighting therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with potential applications in scientific research, particularly in the development of pharmaceuticals. Several studies highlight the broader applications of 1,2,4-oxadiazole derivatives, suggesting potential uses for this specific compound.

1,2,4-Oxadiazole Derivatives as Anticancer Agents

1,2,4-oxadiazoles have demonstrated potential as anticancer agents . This class of compounds has been explored for its ability to induce apoptosis in cancer cells, leading to the creation of a wide library of compounds with anticancer activity .

Specific examples of 1,2,4-oxadiazole derivatives with anticancer properties include:

- Compound 1 : 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, shows moderate activity against a panel of 11 cancer cell lines .

- Compound 2 : A derivative of Compound 1, exhibits significantly greater antitumor activity against a panel of 12 human tumor cell lines, especially toward OVXF 899 and PXF 1752 cell lines .

- Compound 3 : Displayed extremely low IC50 values against a panel of 12 cancer cell lines, with highest activity in in vitro assays with LXFA 629 and MAXF 401 cells .

- Compounds 6a–c : Exhibited higher biological potency against Ca9-22 cell line than 5-fluorouracil, a multi-acting agent used in the treatment of various cancers .

- Compound 8 : Showed the highest antiproliferative potency and selectivity against WiDr, a human colon cancer cell line .

- Compounds 9a–c : Exhibited high activity against MCF-7 and HCT-116 cancer cell lines and were able to arrest cell proliferation at G1 phase in MCF-7 cells, triggering apoptosis .

- Compounds 10a and 10b : Showed activity against HCT-116, PC-3, SNB-19, B16F10, and L929 cell lines .

- Compounds 11a and 11b : Demonstrated comparable or slightly lower potency than combretastatin-A4 against A549, MCF-7, A375, and HT-29 cancer cell lines .

1,2,4-Oxadiazole Derivatives as Antimicrobial Agents

1,2,4-oxadiazoles have also been modified to target bacterial pathogens within the gastrointestinal (GI) tract . These modifications aim to develop effective decolonization agents against pathogenic bacteria .

- Analogue 26a : Showed complete impermeability in Caco-2 cell monolayers while retaining activity against GI pathogens Clostridioides difficile and multidrug-resistant (MDR) Enterococcus faecium .

- Analogue 15e : Demonstrated membrane-lytic activity and was effective against C. difficile and E. faecium .

Other potential applications

1,2,4-oxadiazole derivatives have been investigated as selective inhibitors . Some derivatives also display strong hydrophobic interactions with amino-acid residues, similar to Tamoxifen . Additionally, certain 1,2,4-oxadiazol-5-yl sulfonamides have shown promise .

Wirkmechanismus

The mechanism of action of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it can inhibit bacterial enzymes, leading to antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Similarity Scores

lists compounds with high structural similarity to Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate, ranked by computational similarity scores:

| Compound Name | CAS Number | Similarity Score | Key Structural Difference |

|---|---|---|---|

| 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | 19703-94-7 | 0.98 | Methyl substituent at position 5 |

| 1,2,4-Oxadiazole-3-carboxylic Acid | 40699-38-5 | 0.87 | No substituent at position 5 |

| Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate | 20615-94-5 | 0.83 | Methyl substituent at position 3 |

| Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | 371214-75-4 | 0.86 | Ethyl ester at position 3, methyl at 5 |

The ethyl group at position 5 in the target compound distinguishes it from methyl-substituted analogues, influencing steric and electronic properties. The potassium carboxylate group enhances polarity, contrasting with ester derivatives like ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, which exhibit lower solubility in aqueous media .

Reactivity and Functional Group Comparisons

- Carboxylic Acid vs. Ester Derivatives : Hydrolysis of ethyl esters (e.g., ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate) to carboxylic acids () is a critical step in generating carboxylate salts. The potassium salt’s ionic nature increases reactivity in nucleophilic environments compared to neutral esters .

- Substituent Effects: Ethyl and methyl substituents at position 5 modulate electron density on the oxadiazole ring.

Data Tables

Table 1: Physical Properties of Selected Oxadiazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) |

|---|---|---|---|

| This compound | C₅H₅KN₂O₃ | 190.21 | High |

| 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | C₄H₄N₂O₃ | 128.09 | Moderate |

| Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | C₆H₈N₂O₃ | 156.14 | Low |

| Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate | C₈H₁₂N₂O₃ | 184.19 | Insoluble |

Biologische Aktivität

Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Overview of the Compound

- Chemical Formula : CHNOK

- CAS Number : 1803591-86-7

- Structure : The compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which is crucial for its biological activity.

This compound exhibits its biological effects primarily through interactions with various molecular targets:

- Enzyme Interaction : It acts as a ligand that can bind to active sites on enzymes, modulating their activity. This interaction can either inhibit or activate enzymatic functions, influencing metabolic pathways and cellular processes.

- Cell Signaling Modulation : The compound can alter cell signaling pathways by interacting with proteins involved in these processes. This may lead to changes in gene expression and protein synthesis.

Antimicrobial Properties

Research indicates that this compound has notable antibacterial , antiviral , and anticancer properties:

- Antibacterial Activity : Studies have shown that this compound exhibits significant antibacterial effects against various strains of bacteria. Its mechanism includes interference with bacterial virulence factors and metabolic pathways essential for bacterial survival .

- Antiviral Activity : Preliminary investigations suggest potential antiviral properties, particularly against influenza viruses. The compound's ability to modulate viral replication was confirmed in animal models .

- Anticancer Activity : The compound has demonstrated efficacy against several cancer cell lines. For instance, it showed potent inhibitory effects on human breast cancer cells (MDA-MB-231) with an IC value indicating high selectivity towards cancerous cells compared to non-cancerous cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC Value | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 µM | |

| Antiviral | Influenza A | 20 µM | |

| Anticancer | MDA-MB-231 (Breast Cancer) | 0.126 µM | |

| Anticancer | HT-29 (Colon Cancer) | 0.87 µM |

Detailed Findings

- Antibacterial Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of E. coli and other pathogenic bacteria through disruption of their metabolic functions.

- Antiviral Mechanism : The compound was tested in a mouse model where it significantly reduced viral loads in the lungs of infected subjects, indicating its potential as a therapeutic agent against respiratory viruses .

- Cancer Cell Line Evaluation : In a study evaluating various cancer cell lines, this compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, showcasing its therapeutic promise .

Q & A

Q. What are the established synthetic routes for Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step process:

- Step 1 : Hydrolysis of the ethyl ester precursor (e.g., ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate) under basic conditions. For example, NaOH-mediated hydrolysis of analogous oxadiazole esters achieves >90% yield of the carboxylic acid derivative .

- Step 2 : Neutralization with potassium hydroxide (KOH) to form the potassium salt. Optimizing pH and stoichiometry during neutralization is critical to avoid byproducts like potassium carbonate . Key variables affecting yield include reaction temperature (60–80°C for hydrolysis), solvent choice (e.g., ethanol/water mixtures), and purification methods (recrystallization vs. column chromatography) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the oxadiazole ring structure and ethyl substituents. For example, ethyl groups typically show triplet signals near δ 1.3 ppm (H) and δ 14–16 ppm (C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates the molecular ion ([M+H]). Analogous oxadiazole carboxylates exhibit molecular ions matching theoretical masses (e.g., m/z 235.1 for a related compound) .

- FT-IR : Strong absorption bands near 1700–1750 cm confirm the carboxylate group .

Q. What are the solubility properties of this compound, and how should it be handled in biological assays?

Potassium salts of oxadiazole carboxylates are generally water-soluble due to ionic dissociation. For example, similar compounds dissolve readily in polar solvents (water, DMSO) but show limited solubility in nonpolar solvents (e.g., hexane). Pre-formulation studies recommend stock solutions in water or PBS (pH 7.4) for in vitro assays, with stability tested via HPLC over 24 hours .

Q. What impurities are commonly observed during synthesis, and how can they be mitigated?

Common impurities include:

- Unhydrolyzed ethyl ester : Detected via H NMR (ethyl ester protons at δ 4.3–4.5 ppm). Mitigated by extending hydrolysis time or increasing base concentration .

- Potassium carbonate : Forms if excess KOH reacts with atmospheric CO. Avoided by conducting neutralization under inert atmosphere .

Advanced Research Questions

Q. How can this compound be applied in studying enzyme inhibition mechanisms, particularly cysteine proteases?

Oxadiazole carboxylates are known to act as covalent inhibitors of cysteine proteases (e.g., Chikungunya virus P2 cysteine protease). The potassium salt’s solubility enhances its utility in kinetic assays. Researchers monitor inhibition via:

- Time-dependent activity assays : Measuring residual enzyme activity after pre-incubation with the inhibitor.

- Mass spectrometry : Identifying covalent adducts between the inhibitor’s carboxylate group and the enzyme’s active-site cysteine .

Q. What strategies optimize reaction yield and scalability for large-scale synthesis?

- Cyclocondensation optimization : Using ethyl carbethoxyformimidate and acylhydrazides under reflux (80–100°C) improves cyclization efficiency for oxadiazole cores .

- Continuous flow chemistry : Reduces reaction time and improves yield consistency compared to batch methods.

- In-line purification : Incorporating scavenger resins to remove unreacted starting materials .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies on related oxadiazole derivatives show:

- Aqueous solutions : Stable for >1 week at 4°C (pH 7.4), but degrade at pH <5 due to protonation of the carboxylate .

- Solid state : Stable for >6 months at -20°C under desiccation. Hygroscopic forms require vacuum-sealed storage .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially for oxadiazole ring protons .

- X-ray crystallography : Provides definitive confirmation of the crystal structure and salt form.

- Comparative analysis : Cross-referencing with published data for analogous compounds (e.g., ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, δ 1.3 ppm for ethyl groups) .

Q. What role does this compound play in medicinal chemistry, particularly in prodrug design?

The potassium salt’s high solubility makes it a candidate for prodrug derivatives. For example:

Q. How does the compound interact with biological membranes in cellular uptake studies?

Studies on similar oxadiazole derivatives reveal:

- Passive diffusion : Dominates uptake due to the compound’s small size and partial hydrophobicity.

- Ion-trapping : The carboxylate’s negative charge may limit penetration into acidic organelles (e.g., lysosomes).

- Transporters : Competition assays with organic anion transporters (OATs) assess carrier-mediated uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.